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molecular formula C11H11NO4S B8336003 (5-Methanesulfonyl-pyridin-3-yl)-propynoic acid ethyl ester

(5-Methanesulfonyl-pyridin-3-yl)-propynoic acid ethyl ester

Cat. No. B8336003
M. Wt: 253.28 g/mol
InChI Key: SWODXMCONFDBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855722B2

Procedure details

p-Toluenesulfonic acid monohydrate (1.39 g, 0.73 mmol) was added to a solution of 3-methanesulfonyl-5-triethoxyprop-1-ynyl-pyridine (1.20 g, 3.70 mmol) in toluene (40 mL). After stirring overnight at room temperature, the solvent was removed under reduced pressure. The crude product was chromatographed on silica (30% ethyl acetate/hexanes) to give the title compound (0.55 g, 53% yield) as a white solid. 1H NMR (CDCl3) δ 9.17 (d, 1H, J=2.4 Hz), 9.03 (d, 1H, J=2.0), 8.40 (t, 1H, J=2.0 Hz), 4.35 (q, 6H, J=8.0), 3.14 (s, 3H), 1.38 (t, 9H, J=8.0).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
3-methanesulfonyl-5-triethoxyprop-1-ynyl-pyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:13][S:14]([C:17]1[CH:18]=[N:19][CH:20]=[C:21]([C:23]#[C:24][C:25](OCC)([O:29]CC)[O:26][CH2:27][CH3:28])[CH:22]=1)(=[O:16])=[O:15]>C1(C)C=CC=CC=1>[CH2:27]([O:26][C:25](=[O:29])[C:24]#[C:23][C:21]1[CH:20]=[N:19][CH:18]=[C:17]([S:14]([CH3:13])(=[O:15])=[O:16])[CH:22]=1)[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
3-methanesulfonyl-5-triethoxyprop-1-ynyl-pyridine
Quantity
1.2 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=NC=C(C1)C#CC(OCC)(OCC)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica (30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C#CC=1C=NC=C(C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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